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Compound Focus: Maralixibat Chloride

CAS No.: 228113-66-4

Cat. No.: S533543

Mechanism of Action and Pharmacokinetics

Maralixibat is a minimally absorbed, small-molecule inhibitor of the ileal bile acid transporter (IBAT, also
known as apical sodium-dependent bile acid transporter or ASBT) [1]. Its core mechanism and

pharmacokinetic profile are summarized below.

e Mechanism of Action (MOA): In cholestatic liver diseases, impaired bile flow leads to a buildup of
bile acids in the liver and systemic circulation, which is associated with severe pruritus and liver
damage [2]. Maralixibat targets the IBAT in the terminal ileum, which is responsible for reabsorbing
approximately 95% of bile acids from the intestine to complete the enterohepatic circulation [3] [2].
By inhibiting this transporter, maralixibat interrupts the recirculation of bile acids back to the liver,
increases their fecal excretion, and consequently reduces the total body bile acid pool and serum bile
acid (sBA) levels [3] [1] [2]. Although the complete pathway for pruritus reduction is not fully

elucidated, it is observed that decreased sBA levels correlate with improvements in itching [2].

o Key Pharmacokinetic Properties: Maralixibat is designed for local action in the gut with minimal

systemic exposure [3] [1]. The table below summarizes its primary pharmacokinetic parameters.

Parameter Characteristics

Absorption Minimal systemic absorption; plasma concentrations often below limit of quantification
(0.25 ng/mL) in pediatric patients [1].
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Parameter Characteristics

Protein High (91%) binding to human plasma proteins in vitro [1].

Binding

Metabolism Undergoes minimal metabolism; low potential for clinically relevant drug-drug

interactions [1].

Half-life Mean plasma half-life of approximately 1.6 hours [1].

Excretion Predominantly excreted in feces (73-94% as unchanged drug) [1].

The relationship between maralixibat's mechanism and the pathophysiology of cholestasis can be visualized

in the following pathway:
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Maralixibat inhibits ileal bile acid reuptake, reducing systemic bile acids and pruritus.

Clinical Efficacy and Safety Data
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Clinical trials have demonstrated the efficacy of maralixibat in reducing pruritus and serum bile acids in

cholestatic patients. The key data from these studies are summarized in the table below.

Trial /| Parameter Findings

| ICONIC Trial (ALGS) | Pruritus Reduction: Significant improvement in pruritus scores (ItchRO) from
baseline to Week 48 (-1.6 points; 95% CI -2.1 to -1.1) [4]. sBA Reduction: Mean sBA reduction from
baseline to Week 48 was -96 pmol/L (95% CI -162 to -31) [4]. Long-term Efficacy (Week 204):
Improvements in pruritus and sBA levels were maintained in long-term extension (n=15) [4]. | | INDIGO
Study (PFIC) | sBA and Pruritus: Reductions in sBA and pruritus were observed in children with BSEP
deficiency (PFIC2) [5]. Biomarker Analysis: Specific changes in the serum bile acid metabolome (e.g.,
reductions in conjugated bile acids) were significantly associated with pruritus improvement (p < 0.05) [5]. | |
Common Adverse Events | Diarrhea, abdominal pain, vomiting, fat-soluble vitamin (FSV) deficiency, and
liver test abnormalities [3] [1]. | | Liver Test Abnormalities | In ALGS trials, 24% of patients had ALT
elevations >3x ULN, and 2% had elevations >5x ULN [3]. Most events were manageable with dose
modification. | | Serious Risks | Potential for drug-induced liver injury; gastrointestinal bleeding; bone
fractures [3] [2]. |

Experimental Protocols for Transporter Inhibition

For drug development professionals, assessing transporter inhibition is critical for de-risking potential drug-

induced liver injury (DILI). Below are key methodologies related to bile acid transport.

¢ Vesicular Transporter Inhibition Assay: This is a standard in vitro method to evaluate a compound's
potential to inhibit human BSEP (ABCB11). The assay uses membrane vesicles isolated from
transporter-expressing cells (e.g., Sf9 insect cells). The assay measures the ATP-dependent uptake of a
radiolabeled probe substrate (e.g., [*H]-Taurocholic Acid, TCA) into the vesicles in the presence and
absence of the test compound [6]. The half-maximal inhibitory concentration (ICso) is then calculated.

This assay is a foundational first tier in a two-tiered testing approach [6].

o Uptake Assay in Suspension Cryopreserved Hepatocytes: This protocol measures the hepatic

uptake of compounds, which can involve transporters like OATPs and NTCP [7]. The workflow
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involves incubating cryopreserved human hepatocytes with the test compound, then separating the
cells from the buffer by centrifugation through an oil layer. The amount of compound in the cells is
quantified, often using liquid scintillation counting or mass spectrometry. Uptake is typically measured
at 37°C and 4°C (to determine passive diffusion), with the difference representing active, transporter-

mediated uptake [7].

The workflow for a comprehensive transporter inhibition strategy, which integrates these assays, is as

follows:
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A two-tiered in vitro strategy to de-risk drug candidates for BSEP inhibition liabilities.

¢ Advanced Hepatocyte Models for Efflux Inhibition: For compounds that show inhibition in the
vesicular BSEP assay, further evaluation in a more complex system like human hepatocyte
micropatterned co-cultures (MPCCs) is recommended [6]. MPCCs maintain hepatocyte morphology
and transporter function over weeks. In this model, the Biliary Excretion Index (BEI) of a probe
substrate like [3H]-TCA can be measured. A decrease in the BEI in the presence of a test compound
indicates inhibition of canalicular efflux (e.g., by BSEP), providing stronger evidence of a potential
DILI liability [6].

Important Safety and Clinical Considerations

o Patient Selection and Contraindications: Maralixibat is approved for cholestatic pruritus in patients
with ALGS (=3 months) and PFIC (>12 months) [8]. It is contraindicated in patients with prior or
active hepatic decompensation events (e.g., ascites, hepatic encephalopathy) [2]. It is also not
recommended for PFIC type 2 patients with specific ABCB11 variants that result in non-functional or

a complete absence of the BSEP protein [8].

¢ Required Monitoring: The product label recommends obtaining baseline liver tests (ALT, AST,
bilirubin, INR) and monitoring them frequently during the first 6-8 months of treatment and as
clinically indicated thereafter [3] [8]. Patients should also be monitored for gastrointestinal adverse

reactions and fat-soluble vitamin (FSV) deficiencies, with supplementation initiated as needed [3] [2].

¢ Dosing and Administration: Maralixibat is an oral solution or tablet taken 30 minutes before a meal
[8]. Dosing is weight-based and requires a titration period. It should be administered at least 4 hours

before or after bile acid binding resins (e.g., cholestyramine) to avoid drug-drug interactions [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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